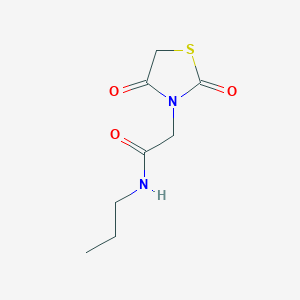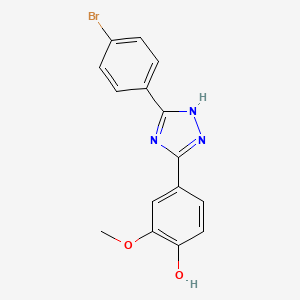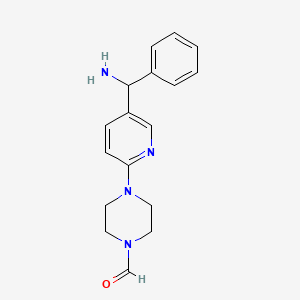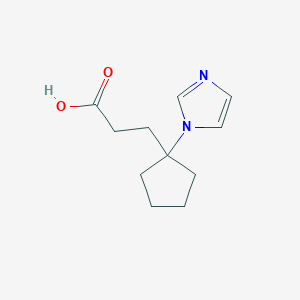
1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine is a compound that features a unique combination of imidazole, pyrimidine, and piperidine moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and drug design due to their diverse biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the N-arylation of imidazole with 4-fluorobenzaldehyde using a catalyst such as hexadecyltrimethylammonium bromide. This intermediate is then reacted with substituted acetophenones to yield corresponding chalcones, which are further reacted with guanidine hydrochloride to form the final pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine moieties can bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-(1H-Imidazol-1-yl)pyridin-4-yl)piperidin-4-amine
- 1-(1-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine
- 1-(1-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine
Uniqueness
1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine is unique due to its specific combination of imidazole, pyrimidine, and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16N6 |
|---|---|
Molecular Weight |
244.30 g/mol |
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C12H16N6/c13-10-1-4-17(5-2-10)11-7-12(16-8-15-11)18-6-3-14-9-18/h3,6-10H,1-2,4-5,13H2 |
InChI Key |
IFXQAOUHDQQWBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NC=NC(=C2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11790911.png)











![1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone](/img/structure/B11790973.png)
